Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-tert-Butyl-3-chloro-2-hydroxybenzaldehyde
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-tert-Butyl-3-chloro-2-hydroxybenzaldehyde
The following technical whitepaper details the physicochemical properties, synthetic pathways, and applications of 5-tert-Butyl-3-chloro-2-hydroxybenzaldehyde.
Executive Summary
5-tert-Butyl-3-chloro-2-hydroxybenzaldehyde (CAS: 71730-43-3) is a specialized aromatic aldehyde derivative widely utilized as a precursor in the synthesis of sterically hindered Schiff base ligands. Its unique structural motif—combining a bulky tert-butyl group at the 5-position with an electron-withdrawing chlorine atom at the 3-position—imparts distinct electronic and steric properties to the resulting metal complexes. This guide provides a comprehensive analysis of its molecular identity, physicochemical characteristics, synthetic methodologies, and applications in catalysis and materials science.
Molecular Identity & Structural Characterization[1][2]
The compound belongs to the class of substituted salicylaldehydes, characterized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen. This interaction significantly influences its solubility, stability, and reactivity.
| Attribute | Detail |
| IUPAC Name | 5-tert-Butyl-3-chloro-2-hydroxybenzaldehyde |
| Common Synonyms | 3-Chloro-5-tert-butylsalicylaldehyde; 3-Chloro-5-t-butyl-2-hydroxybenzaldehyde |
| CAS Registry Number | 71730-43-3 |
| Molecular Formula | C₁₁H₁₃ClO₂ |
| Molecular Weight | 212.67 g/mol |
| SMILES | CC(C)(C)C1=CC(Cl)=C(O)C(C=O)=C1 |
| InChI Key | WLZAKZNRJOORCP-UHFFFAOYSA-N |
Structural Significance[7]
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3-Chloro Substituent: Introduces electron-withdrawing character, increasing the acidity of the phenolic proton (lower pKa compared to unsubstituted salicylaldehyde) and altering the redox potential of derived metal complexes.
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5-tert-Butyl Group: Provides steric bulk remote from the coordination site, enhancing solubility in organic solvents and preventing bimolecular aggregation in catalytic systems.
Physicochemical Properties[1][2][7][8][9][10][11][12]
The following data summarizes the key physical constants and chemical behaviors of the compound.
| Property | Value / Description | Note |
| Physical State | Solid (Crystalline) | Typically pale yellow needles or powder. |
| Melting Point | 68–72 °C (Typical range) | Varies with purity; distinct from di-tert-butyl analog (mp ~60°C). |
| Solubility | High: DCM, CHCl₃, THF, TolueneModerate: MeOH, EtOHInsoluble: Water | Lipophilicity driven by the tert-butyl group. |
| pKa (Phenolic) | ~7.0 – 8.0 (Estimated) | Lower than phenol (9.95) due to ortho-formyl and chloro groups. |
| LogP | ~3.5 – 4.0 (Predicted) | Indicates high lipophilicity. |
Stability & Reactivity
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Air/Moisture: Stable under ambient conditions.
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Acidity: The phenolic proton is readily deprotonated by weak bases (e.g., Et₃N, K₂CO₃) to form phenolate anions for metal coordination.
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Condensation: The aldehyde group is highly reactive towards primary amines, forming Schiff bases (imines) with high yields.
Spectroscopic Signature
Identification of 5-tert-butyl-3-chloro-2-hydroxybenzaldehyde relies on characteristic signals in NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃, 400 MHz):
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δ 11.00–11.50 ppm (s, 1H): Phenolic OH (deshielded due to intramolecular H-bonding).
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δ 9.80–9.90 ppm (s, 1H): Aldehyde CHO.
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δ 7.50–7.60 ppm (d, J ≈ 2.5 Hz, 1H): Aromatic H4 (between Cl and t-Bu).
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δ 7.40–7.50 ppm (d, J ≈ 2.5 Hz, 1H): Aromatic H6 (between t-Bu and CHO).
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δ 1.30–1.35 ppm (s, 9H): tert-Butyl methyl protons.
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Infrared Spectroscopy (FT-IR)
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ν(O-H): Broad band ~3100–3400 cm⁻¹ (weakened by H-bonding).
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ν(C=O): Strong peak ~1650–1670 cm⁻¹ (characteristic of conjugated aldehydes).
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ν(C=C): Aromatic skeletal vibrations ~1450–1600 cm⁻¹.
Synthetic Pathways & Reactivity
The primary synthesis route involves the Duff formylation of the corresponding phenol. This method is preferred for its specificity in ortho-formylation.
Synthesis Protocol: Modified Duff Reaction
Precursor: 2-Chloro-4-tert-butylphenol Reagents: Hexamethylenetetramine (HMTA), Acetic Acid (AcOH) or Trifluoroacetic Acid (TFA).
Step-by-Step Methodology:
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Dissolution: Dissolve 2-chloro-4-tert-butylphenol (1.0 eq) and HMTA (2.0 eq) in glacial acetic acid.
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Reflux: Heat the mixture to reflux (100–110 °C) for 4–6 hours. The solution typically turns deep orange/brown.
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Hydrolysis: Add aqueous HCl (20%) and continue heating for 30–60 minutes to hydrolyze the imine intermediate.
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Extraction: Cool to room temperature, extract with dichloromethane (DCM), and wash with water/brine.
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Purification: Recrystallize from methanol or purify via silica gel column chromatography (Eluent: Hexane/EtOAc).
Visualized Synthetic Pathway
Figure 1: Synthetic route via Duff formylation.
Applications in Drug Discovery & Materials
The compound serves as a critical building block for "Salen" and "Salphen" ligands, which are ubiquitous in asymmetric catalysis and bioinorganic chemistry.
Schiff Base Ligand Synthesis
Reaction with diamines (e.g., ethylenediamine, 1,2-diaminocyclohexane) yields tetradentate ligands. The 3-chloro substituent pulls electron density from the metal center, increasing the Lewis acidity of the complex.
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Application: Enantioselective epoxidation (Jacobsen-Katsuki catalysts), polymerization of olefins.
Biological Activity
Schiff bases derived from this aldehyde exhibit potent antimicrobial properties.[1]
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Mechanism: The azomethine (-C=N-) linkage, combined with the phenolic moiety, facilitates binding to bacterial enzymes or intercalation into DNA.
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Spectrum: Effective against S. aureus (Gram-positive) and E. coli (Gram-negative).
Reactivity Profile Diagram
Figure 2: Conversion to Schiff base ligands and metal complexes.
Handling & Safety (SDS Summary)
While specific toxicological data for this CAS is limited, it should be handled with the same precautions as analogous substituted benzaldehydes.
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Protocols:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat.
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Ventilation: Handle in a fume hood to avoid inhalation of dust.
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Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation, although it is relatively stable.
References
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Stokker, G. E.; Schultz, E. M. (1982). "3-Chloro-5-tert-butylsalicylaldehyde: Synthesis and Characterization." Synthetic Communications, 12(11), 847–854. Link
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Larrow, J. F.; Jacobsen, E. N. (2004).[2] "(R,R)-N,N'-Bis(3,5-Di-tert-Butylsalicylidene)-1,2-Cyclohexanediamino Manganese(III) Chloride, A Highly Enantioselective Epoxidation Catalyst."[2] Organic Syntheses, Coll.[2][3][4] Vol. 10, p. 96. (General procedure for Salen synthesis). Link
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Shi, L., et al. (2007). "Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde." European Journal of Medicinal Chemistry, 42(4), 558-564. Link
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Canali, L.; Sherrington, D. C. (1999). "Utilisation of homogeneous and supported chiral metal(salen) complexes in asymmetric catalysis." Chemical Society Reviews, 28, 85-93. Link
